

"trans-4-Methoxy-1-methylpyrrolidin-3-amine"

CAS number and molecular weight

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Compound of Interest

Compound Name: *trans-4-Methoxy-1-methylpyrrolidin-3-amine*

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In-Depth Technical Guide: trans-4-Methoxy-1-methylpyrrolidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of **trans-4-Methoxy-1-methylpyrrolidin-3-amine**, a substituted pyrrolidine of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide also includes general methodologies for the synthesis of related substituted pyrrolidines to provide a foundational understanding for researchers.

Core Compound Data

The fundamental chemical identifiers and properties for **trans-4-Methoxy-1-methylpyrrolidin-3-amine** and its common salt form are summarized below. The trans configuration is stereochemically defined as (3S,4S) or (3R,4R). The most commonly available form is the (3S,4S) dihydrochloride salt.

Property	Value	Citation
Compound Name	trans-4-Methoxy-1-methylpyrrolidin-3-amine	
Molecular Formula	C ₆ H ₁₄ N ₂ O	
Molecular Weight	130.19 g/mol	
CAS Number (Free Base)	Not explicitly found in searches.	
Salt Form	(3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine dihydrochloride	[1]
CAS Number (Di-HCl Salt)	1262769-88-9	[1]
Molecular Weight (Di-HCl Salt)	203.11 g/mol	[1]

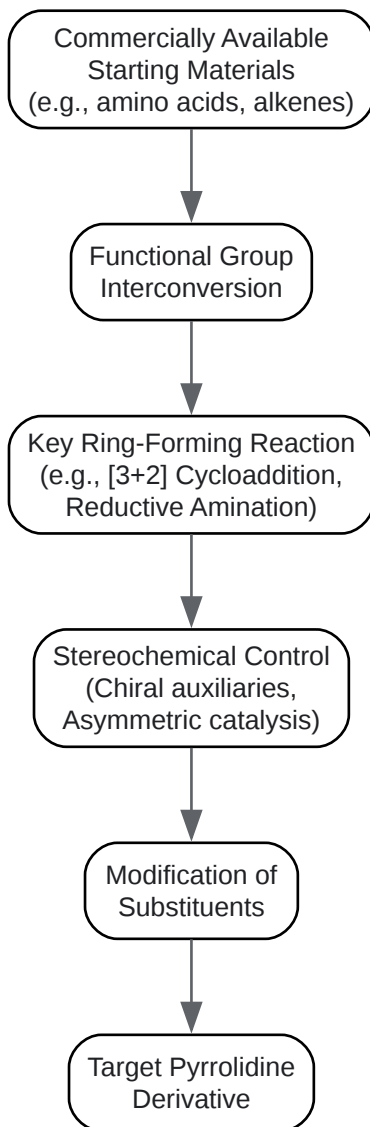
General Synthesis Approaches for Substituted Pyrrolidines

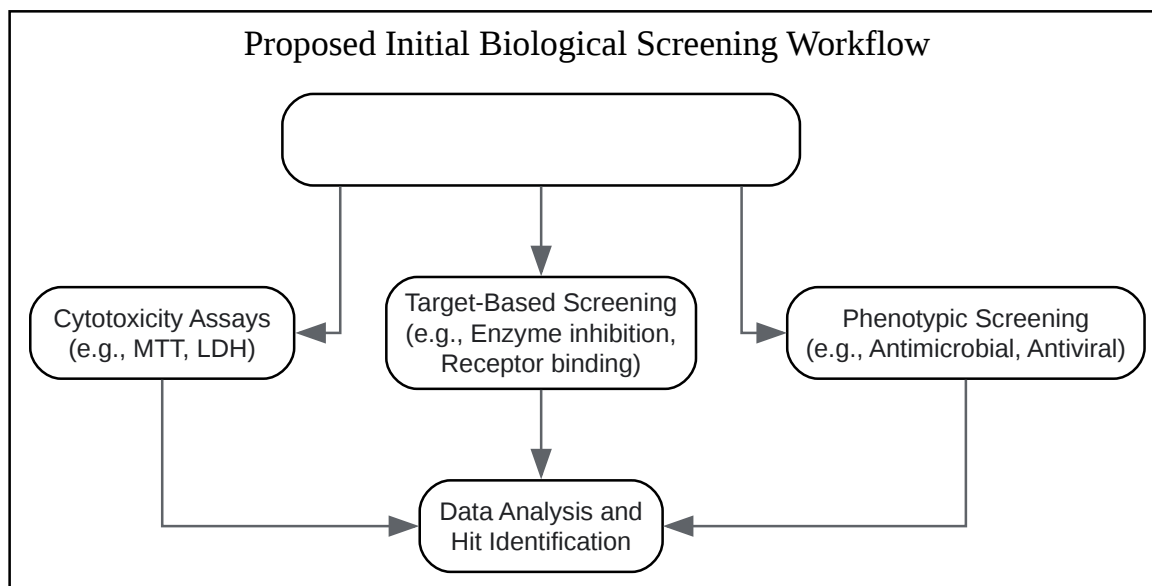
While a specific, detailed experimental protocol for the synthesis of **trans-4-Methoxy-1-methylpyrrolidin-3-amine** is not readily available in the public domain, the synthesis of substituted pyrrolidines is a well-established area of organic chemistry. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs.[2] General strategies often involve multi-step sequences starting from commercially available precursors.

One common and powerful method for constructing the pyrrolidine ring is the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene.[2] This approach allows for the creation of multiple stereocenters in a controlled manner.

A generalized workflow for the synthesis of a substituted pyrrolidine is outlined below.

General Synthetic Workflow for Substituted Pyrrolidines





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References

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- 2. enamine.net [enamine.net]
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